molecular formula C9H16ClN3O4 B14408788 N-Chloro-L-alanyl-L-alanyl-L-alanine CAS No. 81374-72-3

N-Chloro-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14408788
CAS No.: 81374-72-3
M. Wt: 265.69 g/mol
InChI Key: JFWXGEUHBBXDKO-ZLUOBGJFSA-N
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Description

N-Chloro-L-alanyl-L-alanyl-L-alanine is a synthetic tripeptide derivative characterized by a chlorine substitution at the N-terminus of the L-alanyl-L-alanyl-L-alanine backbone. Such chlorinated peptides are often engineered to enhance electrophilicity, alter stability, or modulate biological interactions. The tripeptide structure (Ala-Ala-Ala) provides a scaffold for studying sequence-specific interactions in biochemical systems, though its chloro-substituted variant remains less documented in mainstream literature.

Properties

CAS No.

81374-72-3

Molecular Formula

C9H16ClN3O4

Molecular Weight

265.69 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(chloroamino)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C9H16ClN3O4/c1-4(11-8(15)5(2)13-10)7(14)12-6(3)9(16)17/h4-6,13H,1-3H3,(H,11,15)(H,12,14)(H,16,17)/t4-,5-,6-/m0/s1

InChI Key

JFWXGEUHBBXDKO-ZLUOBGJFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NCl

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of alanine residues followed by chlorination. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl). The protected alanine is then coupled with another alanine residue using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This process is repeated to obtain the tripeptide. Finally, the protecting group is removed, and the tripeptide is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling steps and ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and degradation of the peptide .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-L-alanyl-L-alanyl-L-alanine undergoes various chemical reactions, including:

    Oxidation: The chlorine atom can be oxidized to form N-oxide derivatives.

    Reduction: The chlorine atom can be reduced to form the parent tripeptide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloro-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial properties due to the presence of the chlorine atom.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active peptides upon metabolic activation.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-Chloro-L-alanyl-L-alanyl-L-alanine involves the interaction of the chlorine atom with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial applications where the compound can disrupt the function of essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Weight (g/mol) Key Features Stability & Reactivity Biological Relevance Reference
N-Chloroacetyl-DL-alanine 166.59 (C₅H₉ClNO₃) Chloroacetyl group enhances electrophilicity; used in peptide synthesis. Hydrolysis-prone due to labile chloro substituent. Potential protease inhibitor or crosslinker.
L-Alanyl-L-alanine 188.18 (C₆H₁₂N₂O₃) Simplest alanine dipeptide; high solubility and stability. Stable under physiological conditions. Substrate for peptidases and transporters.
N-Acetyl-L-alanine 131.13 (C₅H₉NO₃) Acetylated N-terminus reduces reactivity; improves metabolic stability. Resistant to aminopeptidases. Model for studying acetylation effects.
N-Methyl-L-alanine 103.12 (C₄H₉NO₂) Methyl group reduces hydrogen-bonding capacity; alters conformational flexibility. Stable; low reactivity. Used in metabolic tracer studies.
DL-Alanyl-DL-alanine 188.18 (C₆H₁₂N₂O₃) Racemic mixture of alanine dipeptide; lower enantiomeric specificity. Similar stability to L-L isomer. Comparative studies in chiral environments.

Key Differences and Implications

  • Reactivity: The chloro substituent in N-Chloro-L-alanyl-L-alanyl-L-alanine likely increases electrophilicity compared to non-halogenated analogues like L-Alanyl-L-alanine, making it more reactive in nucleophilic environments .
  • Stability : Chlorinated peptides are generally less stable than acetylated or methylated derivatives due to susceptibility to hydrolysis or dechlorination .
  • Biological Activity : While L-Alanyl-L-alanine serves as a protease substrate, the chloro variant may act as an inhibitor by covalently binding to active sites, akin to chloro-substituted substrate analogues in enzyme studies .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (Water) LogP
N-Chloroacetyl-DL-alanine C₅H₉ClNO₃ Not reported Moderate 0.85 (est.)
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 270–275 (dec.) Highly soluble -3.2
N-Acetyl-L-alanine C₅H₉NO₃ 158–160 Soluble -0.67

Notes

Data Limitations : Direct experimental data on this compound is scarce; comparisons rely on structurally related compounds (e.g., chloroacetyl-alanine , alanine dipeptides ).

Contradictions : describes a dipeptide (N-Chloroacetyl-DL-alanine), whereas the target compound is a tripeptide, necessitating caution in extrapolating properties.

Research Gaps : Stability studies under physiological conditions and in vivo toxicity profiles are critical for validating biomedical applications.

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